molecular formula C₂₂H₂₅N₃O B1144585 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1189723-76-9

2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B1144585
CAS RN: 1189723-76-9
M. Wt: 347.45
InChI Key:
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Description

2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BDPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide exerts its therapeutic effects through its interaction with various molecular targets in the body, including enzymes, receptors, and ion channels. 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and histone deacetylases, which are involved in cancer progression and neurodegeneration. 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide also interacts with receptors such as the sigma-1 receptor, which is involved in pain perception and neuroprotection. Additionally, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to modulate ion channels such as the voltage-gated potassium channel, which plays a role in cardiovascular disease.
Biochemical and Physiological Effects:
2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer growth. In neurodegenerative diseases, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have vasodilatory effects and reduce blood pressure.

Advantages and Limitations for Lab Experiments

2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been extensively studied in various fields of medicine, making it a well-characterized compound. However, one limitation of 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide is its limited solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide research. In cancer research, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide could be further studied for its potential to inhibit cancer stem cells and overcome drug resistance. In neurology, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide could be studied for its potential to treat other neurodegenerative diseases such as Huntington's disease. In cardiovascular disease, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide could be further studied for its potential to reduce vascular inflammation and atherosclerosis.
In conclusion, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide is a promising chemical compound that has potential therapeutic applications in various fields of medicine. Its multi-step synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable compound for scientific research.

Synthesis Methods

2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2,3-dimethylphenylamine and acetic anhydride. The resulting product is then purified through recrystallization to obtain 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide in its pure form.

Scientific Research Applications

2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and cardiovascular disease. In cancer research, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular disease, 2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have vasodilatory effects and reduce blood pressure.

properties

IUPAC Name

2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-15-9-8-12-21(16(15)2)23-22(26)13-20-17(3)24-25(18(20)4)14-19-10-6-5-7-11-19/h5-12H,13-14H2,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLAYVZGQCKLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=C(N(N=C2C)CC3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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